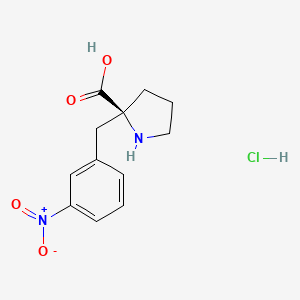

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

(2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(5-2-6-13-12)8-9-3-1-4-10(7-9)14(17)18;/h1,3-4,7,13H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZZQZAXELQJQT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375966 | |

| Record name | (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049743-40-9 | |

| Record name | (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Chiral precursor: (S)-pyrrolidine-2-carboxylic acid or its protected derivatives.

- Alkylating agent: 3-nitrobenzyl bromide or equivalents.

- Bases: Sodium hydroxide, potassium carbonate, or lithium bases for deprotonation and activation.

- Protecting groups: tert-butoxycarbonyl (Boc) groups on nitrogen and carboxyl functions to control reactivity and stereochemistry.

Synthetic Route Summary

The preparation typically follows these stages:

| Step | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Protection of (S)-pyrrolidine-2-carboxylic acid nitrogen and carboxyl groups | Boc anhydride, base | Prevents racemization and side reactions |

| 2 | Formation of pyrrolidine-2-carboxylic acid derivatives with protected groups | Various acylation reagents | Enables selective functionalization |

| 3 | Alkylation with 3-nitrobenzyl bromide under basic conditions | Sodium hydroxide or potassium carbonate, phase transfer catalyst | Nucleophilic substitution to introduce 3-nitrobenzyl moiety |

| 4 | Catalytic hydrogenation of intermediate double bonds (if present) | Pd/C catalyst, methanol, acetic acid | Achieves cis isomer with high enantiomeric excess |

| 5 | Hydrolysis of ester groups to carboxylic acid | Alkali bases such as LiOH, NaOH | Converts protected esters to free acid |

| 6 | Removal of protecting groups and conversion to hydrochloride salt | Trifluoroacetic acid (TFA), HCl | Final purification and salt formation |

Key Reaction Details and Conditions

Alkylation: The nucleophilic substitution of the protected pyrrolidine carboxylate with 3-nitrobenzyl bromide is conducted under basic conditions (e.g., sodium hydroxide or potassium carbonate) often in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to enhance reaction rates and yields.

Catalytic Hydrogenation: The reduction of double bonds in intermediates is performed using 10% Pd/C catalyst in methanol with a small amount of acetic acid at room temperature overnight. This step yields the cis isomer with an enantiomeric excess (ee) of 99%, which is critical for biological activity.

Hydrolysis: Esters are hydrolyzed to their corresponding carboxylic acids using lithium hydroxide in a mixture of water and tetrahydrofuran (THF) at room temperature overnight. The pH is adjusted to acidic conditions post-reaction to isolate the acid.

Deprotection and Salt Formation: Protecting groups are removed by treatment with trifluoroacetic acid (TFA) at 25°C for several hours. The free amine is then converted into the hydrochloride salt by exposure to HCl, improving compound stability and solubility.

Representative Experimental Data

| Compound/Step | Reagents & Conditions | Yield (%) | Purity/Enantiomeric Excess | Notes |

|---|---|---|---|---|

| N-Boc protected pyrrolidine intermediate | Boc anhydride, base | 82.9% | - | White solid obtained after chromatography |

| Alkylation product with 3-nitrobenzyl bromide | NaOH/K2CO3, phase transfer catalyst | 75-90% | - | Reaction under mild basic conditions |

| Catalytic hydrogenation product | Pd/C, MeOH, acetic acid, 25°C overnight | 100% | ee 99% | Cis isomer formation confirmed by NMR |

| Hydrolysis to carboxylic acid | LiOH, H2O/THF, 25°C overnight | 100% | - | Quantitative conversion to acid |

| Deprotection and salt formation | TFA, 25°C, 4 hours + HCl | - | - | Final hydrochloride salt isolated |

Analysis of Preparation Methods

Advantages

- High stereochemical control: Use of chiral starting materials and mild reaction conditions prevent racemization, preserving the (S)-configuration.

- Efficient catalytic hydrogenation: Achieves selective cis isomer formation with high enantiomeric excess, which is unusual as typical catalytic hydrogenations often yield racemic mixtures.

- Versatility of protecting groups: Boc groups allow selective functionalization and easy removal under acidic conditions.

- Mild hydrolysis conditions: Use of alkali bases like LiOH ensures clean conversion to carboxylic acid without side reactions.

Challenges and Considerations

- Potential racemization risk: Direct alkylation without protection can lead to racemization at the chiral center, necessitating protection strategies.

- Yield optimization: Some steps, such as alkylation and hydrogenation, require careful control of temperature and catalyst loading to maximize yield and purity.

- Purification: Chromatographic purification is often necessary to separate isomers and remove impurities, which can be resource-intensive.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Base for alkylation | Sodium hydroxide or potassium carbonate | Facilitates nucleophilic substitution |

| Phase transfer catalyst | Quaternary ammonium salts, polyethylene glycol | Enhances reaction rate and yield |

| Hydrogenation catalyst | 10% Pd/C | Selective cis isomer formation, high ee |

| Hydrolysis reagent | Lithium hydroxide | Clean conversion to acid |

| Deprotection reagent | Trifluoroacetic acid (TFA) | Effective Boc removal |

| Temperature | -78°C to 25°C depending on step | Controls reaction rate and stereoselectivity |

| Solvents | THF, methanol, dichloromethane | Solubility and reaction medium optimization |

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : (2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₂O₄

- CAS Number : 1049743-40-9

The compound features a pyrrolidine ring with a carboxylic acid and a nitrobenzyl substituent, which enhances its biological activity and solubility properties. The hydrochloride salt form improves stability in aqueous environments, making it suitable for various experimental applications.

Medicinal Chemistry

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting various diseases.

- Example : It has been investigated for potential applications in treating neurodegenerative diseases due to its ability to modulate cholinergic signaling pathways.

Biological Studies

Research has focused on the compound's biological activities, including its antimicrobial and anticancer properties. The nitro group enhances its reactivity, allowing it to interact with biological targets effectively.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Its structure suggests potential neuroprotective effects relevant to neurodegenerative diseases.

Chemical Synthesis

The compound is employed as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation and reduction, facilitating the development of diverse chemical entities.

| Reaction Type | Description |

|---|---|

| Oxidation | The nitro group can be reduced to an amino group under specific conditions. |

| Reduction | The nitro group can be reduced using agents like hydrogen gas with a catalyst. |

| Substitution | The benzyl group can participate in substitution reactions for further functionalization. |

Case Studies

- Antimicrobial Activity Study : Research conducted on derivatives of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride showed promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Neuropharmacological Research : A study evaluated the effects of this compound on cholinergic signaling pathways in animal models, suggesting its role in enhancing cognitive functions and protecting neuronal health.

Mecanismo De Acción

The mechanism of action of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group may interact with enzymes or receptors, leading to a biological response. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., free carboxylic acid forms) .

- Lipophilicity: The 3-nitrobenzyl group increases polarity relative to halogenated analogs (e.g., 2,4-dichlorobenzyl in ), but reduces it compared to non-polar phenyl-substituted derivatives (e.g., ).

- Stability : The nitro group may confer sensitivity to reducing conditions, unlike halogenated or fluorinated analogs .

Pharmacological Activity

- Target Compound : The nitro group may act as a prodrug moiety, metabolized in vivo to an amine for enhanced biological activity .

- Fluorinated Analog : Improved CNS penetration due to fluorine’s small size and metabolic stability .

- Phenyl-Substituted Analog : Structural similarity to Enalapril Maleate (ACE inhibitor) suggests possible cardiovascular applications .

Research Implications

The (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride’s unique nitro substitution and stereochemistry position it as a candidate for nitroreductase-activated prodrugs or kinase inhibitors. Comparative studies highlight that halogenated analogs offer greater lipophilicity for targeting hydrophobic enzyme pockets, while fluorinated derivatives optimize pharmacokinetic profiles . Future research should explore its enantioselective interactions with biological targets, leveraging its distinct electronic and steric properties .

Actividad Biológica

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine derivative class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications in medicinal chemistry.

Overview of the Compound

- IUPAC Name : (2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₂O₄

- CAS Number : 1049743-40-9

This compound exhibits structural features that enhance its biological activity, particularly due to the presence of the nitro group and the pyrrolidine ring.

Synthesis

The synthesis of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves:

- Starting Materials : (S)-pyrrolidine-2-carboxylic acid and 3-nitrobenzyl bromide.

- Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate for nucleophilic substitution.

- Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity .

Biological Activity

Research indicates that (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride possesses several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| (S)-2-(3-Nitrobenzyl)pyrrolidine | 4.69 - 22.9 against B. subtilis | 16.69 - 78.23 against C. albicans |

| Other Pyrrolidine Derivatives | Varied from 5.64 to 156.47 | Varied from 56.74 to 222.31 |

The biological activity of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The nitrobenzyl group may interact with enzymes or receptors, leading to a biological response.

- Binding Affinity : The pyrrolidine ring enhances the compound's binding affinity and specificity for its targets, potentially modulating cholinergic signaling pathways .

Case Studies and Research Findings

- Antibacterial Study : A study evaluated various pyrrolidine derivatives, including (S)-2-(3-Nitrobenzyl)pyrrolidine, highlighting its moderate to good antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Applications : Interaction studies show that this compound may modulate neurotransmitter receptors, indicating potential therapeutic applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The compound is synthesized via alkylation of (S)-proline derivatives with 3-nitrobenzyl halides under basic conditions. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure retention of stereochemistry. Protecting groups (e.g., tert-butyloxycarbonyl, BOC) are employed to prevent racemization during reactions. Post-synthesis, chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) isolates the enantiomerically pure product .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection at 254 nm.

- NMR Spectroscopy : H and C NMR confirm substitution patterns; NOESY experiments validate spatial arrangement of the nitrobenzyl group.

- X-ray Crystallography : Defines absolute configuration and hydrogen-bonding interactions in the crystal lattice .

Advanced Research Questions

Q. How does the nitrobenzyl substitution influence the compound’s binding affinity to biological targets compared to other benzyl-substituted analogs?

- Methodological Answer : The electron-withdrawing nitro group enhances dipole interactions with polar residues in binding pockets (e.g., kinases or GPCRs). Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) compare affinity against fluorobenzyl (electron-withdrawing) and methylbenzyl (electron-donating) analogs. Molecular dynamics simulations further reveal steric and electronic effects on binding kinetics .

Q. What strategies resolve contradictions in activity data observed across different in vitro assays for this compound?

- Methodological Answer :

- Assay Optimization : Standardize buffer conditions (pH, ionic strength) to minimize variability.

- Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from off-target toxicity.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm interaction consistency across experimental setups .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.

- Pro-drug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance solubility, which are cleaved in vivo by esterases .

Data Analysis and Experimental Design

Q. What computational methods predict the metabolic stability of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites and half-life.

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites (e.g., nitro-reduction products) .

Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

- Comparative Table :

| Compound | Structural Feature | Key Biological Property |

|---|---|---|

| (S)-Proline | Natural pyrrolidine scaffold | Substrate for prolyl hydroxylases |

| (R)-Baclofen | Chlorophenyl substitution | GABA receptor agonist |

| Target Compound | 3-Nitrobenzyl group | Enhanced kinase inhibition due to nitro dipole interactions |

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect via vacuum with HEPA filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.